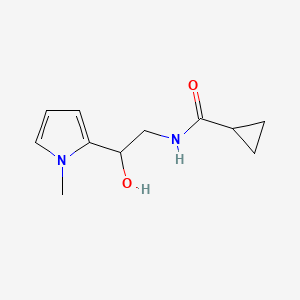

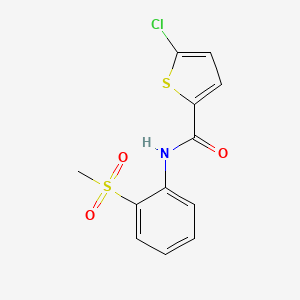

![molecular formula C11H10N2 B2930243 1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile CAS No. 2306270-31-3](/img/structure/B2930243.png)

1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile” is a chemical compound . It is related to the class of compounds known as spiro[indole-3,3’-cyclopropanes] .

Molecular Structure Analysis

The molecular formula of “1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile” is C10H11N . The exact structure would depend on the position and bonding of the carbonitrile group.Applications De Recherche Scientifique

Synthesis and Organic Electronics Applications A novel and efficient synthesis route has been developed for polycyano-containing ligands, including 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,2,3,3-tetracarbonitrile. These compounds exhibit potential for use in organic electronics and as ionic liquid components, owing to their unique structural properties and stability (Karpov et al., 2016).

Reactivity with Nucleophiles The reactivity of 2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles with oxygen-centered nucleophiles has been studied. This research highlights how these compounds can form addition products that maintain the three-membered ring, suggesting potential for further chemical transformations and applications (Kayukov et al., 2011).

Catalyst-Free Synthesis of Spiro[Indoline] Derivatives A catalyst-free, highly diastereoselective synthesis method has been developed for spiro[cyclopropane-1,3′-indolin]-2′-ones. This synthesis approach, utilizing ethyl diazoacetate, highlights the potential for creating spiro[indoline] derivatives efficiently, which could have implications in medicinal chemistry and material science (Maurya et al., 2014).

Thermal Rearrangement and Synthesis Flexibility The thermal rearrangement of nitrone and nitrile oxide cycloadducts to bicyclopropylidene, yielding compounds like 3-spirocyclopropane-4-pyridone, showcases the structural flexibility and synthetic utility of spiro[cyclopropane-1,3'-indole] derivatives. This ability to rearrange under specific conditions opens up pathways for novel synthetic strategies in organic chemistry (Goti et al., 1996).

Green Synthesis in Water An environmentally friendly synthesis method has been reported for spiro[indoline] derivatives, utilizing a one-pot, three-component reaction in water. This method emphasizes the importance of sustainable chemical processes in the development of complex organic molecules (Rahmati et al., 2012).

Mécanisme D'action

Target of Action

It’s known that this compound interacts with oxygen-centered nucleophiles .

Mode of Action

1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile reacts with oxygen-centered nucleophiles to form addition products at the cyano groups while conserving the three-membered ring . This interaction results in the formation of new compounds, indicating a potential for diverse chemical reactions .

Result of Action

The compound’s ability to react with oxygen-centered nucleophiles and form addition products suggests it may have a range of potential effects .

Propriétés

IUPAC Name |

spiro[1,2-dihydroindole-3,1'-cyclopropane]-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-6-8-1-2-10-9(5-8)11(3-4-11)7-13-10/h1-2,5,13H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBUZTNCSRRRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=C2C=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

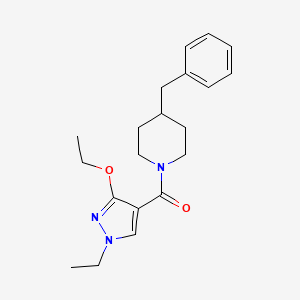

![3-isopentyl-5-methyl-7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2930165.png)

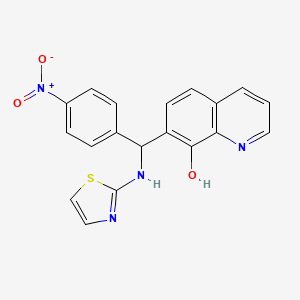

![4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)

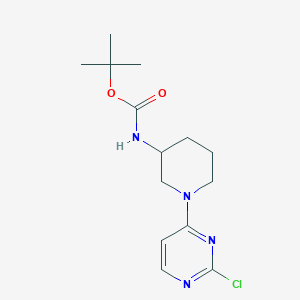

![2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2930168.png)

![N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2930170.png)

![[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2930173.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide](/img/structure/B2930175.png)

![4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2930177.png)

![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2930178.png)

![ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B2930182.png)